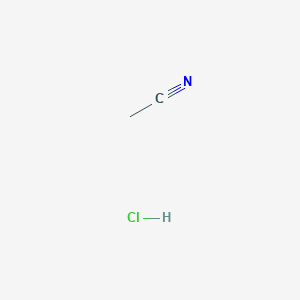

Acetonitrile hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

73233-19-9 |

|---|---|

Molecular Formula |

C2H4ClN |

Molecular Weight |

77.51 g/mol |

IUPAC Name |

acetonitrile;hydrochloride |

InChI |

InChI=1S/C2H3N.ClH/c1-2-3;/h1H3;1H |

InChI Key |

PWUBONDMIMDOQY-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Acetonitrile is a critical solvent in the pharmaceutical industry, accounting for over 70% of its global demand. Its properties make it suitable for various applications:

- Solvent for High-Performance Liquid Chromatography (HPLC) : Acetonitrile is commonly used as a mobile phase in HPLC due to its low viscosity, excellent solvation capabilities, and ability to dissolve a wide range of polar and non-polar compounds. It is essential for achieving high purity in analytical techniques .

- Manufacturing Processes : It serves as an industrial process solvent in the production of antibiotics and insulin, where high-purity solvents are necessary to ensure product quality .

- Recovery and Recycling : Recent studies have focused on methods to recover acetonitrile from waste streams through azeotropic distillation, enhancing sustainability within pharmaceutical manufacturing .

Table 1: Key Properties of Acetonitrile

| Property | Value |

|---|---|

| Boiling Point | 82 °C |

| Freezing Point | -45.7 °C |

| Density | 0.786 g/cm³ |

| Dielectric Constant | 36.0 |

| Miscibility with Water | Completely miscible |

Organic Synthesis

Acetonitrile plays a pivotal role as a solvent and reagent in organic synthesis:

- Electrochemical Reactions : It has been increasingly used in electrochemical synthesis due to its ability to facilitate reactions such as cyanomethylation and amidation. Recent advancements highlight its role in synthesizing tetrasubstituted olefins, which are vital intermediates in drug development .

- Reagent in Chemical Reactions : Acetonitrile can act as an important intermediate in various organic reactions, providing a medium for diverse transformations .

Analytical Chemistry

In analytical chemistry, acetonitrile is favored for its effectiveness in sample preparation and analysis:

- Mass Spectrometry : Studies have shown that varying the concentration of acetonitrile significantly affects the sensitivity of acylcarnitine measurements during tandem mass spectrometry analyses. A concentration of 70% v/v acetonitrile/water has been identified as optimal for enhancing detection sensitivity .

- Chromatographic Techniques : Its role as a solvent in chromatography allows for effective separation and analysis of complex mixtures, making it indispensable for both qualitative and quantitative analyses .

Case Study 1: Acylcarnitine Measurement

A study evaluated the impact of acetonitrile concentration on the measurement of acylcarnitines in blood samples using tandem mass spectrometry. The results indicated that increasing the concentration improved detection sensitivity but also introduced artifacts at very high concentrations due to interactions with microtitre plates .

Case Study 2: Recovery from Waste

Research conducted on the recovery of acetonitrile from aqueous waste streams demonstrated that ionic liquid-enhanced azeotropic distillation could effectively reclaim this solvent while addressing environmental concerns associated with its disposal .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Aminoacetonitrile Hydrochloride with structurally or functionally related hydrochloride salts.

Structural and Functional Analysis

Aminothis compound vs. Acetamidine Hydrochloride Structural Difference: Aminoacetonitrile contains a nitrile (-C≡N) and primary amine (-NH₂), whereas acetamidine features an amidine group (-C(=NH)-NH₂). Reactivity: Acetamidine hydrochloride participates in nucleophilic reactions (e.g., Pinner synthesis), while aminothis compound is used in condensation reactions for heterocyclic compounds . Toxicity: Both compounds require stringent handling, but acetamidine’s amidine group confers higher systemic toxicity .

Aminothis compound vs. 2-(Benzylamino)this compound Substituent Effects: The benzyl group in the latter enhances lipophilicity, making it more suitable for crossing biological membranes in drug delivery . Applications: 2-(Benzylamino)acetonitrile derivatives are explored in oncology and neurology, whereas aminoacetonitrile is used in kinase inhibitor synthesis .

Comparison with Aniline Hydrochloride Aromatic vs. Aliphatic: Aniline hydrochloride’s aromatic amine structure makes it a precursor for dyes, contrasting with aminoacetonitrile’s aliphatic nitrile-amine backbone for bioactive molecules. Hazard Profile: Aniline hydrochloride poses higher carcinogenic risks, while aminoacetonitrile’s hazards are primarily acute (irritation) .

Research Findings and Data Gaps

- Aminothis compound: SDS data emphasize acute hazards but lack chronic toxicity studies (e.g., carcinogenicity or mutagenicity) .

- 2-(Benzylamino)this compound: Limited public toxicity data necessitate further preclinical evaluations .

- Solubility: Aminothis compound is presumed water-soluble due to its ionic nature, while acetamidine hydrochloride dissolves in polar solvents like ethanol .

Preparation Methods

Step 1: Condensation Reaction

Ammonium chloride, formaldehyde, acetic acid, and sodium cyanide react under controlled conditions to yield aminoacetonitrile:

Reagents

-

Ammonium chloride (NH₄Cl)

-

Formaldehyde (HCHO, 37% aqueous solution)

-

Acetic acid (CH₃COOH)

-

Sodium cyanide (NaCN, 30–40% aqueous solution)

Procedure

-

NH₄Cl, HCHO, and water are combined in a reactor and cooled to <0°C .

-

NaCN solution is added dropwise until 40–60% of the total volume is delivered.

-

Acetic acid is introduced concurrently with the remaining NaCN solution.

-

The mixture is stirred at <0°C for 1–2 hours , then filtered and centrifuged to isolate aminoacetonitrile.

Key Parameters

Step 2: Salification with HCl

Aminoacetonitrile is treated with a methanolic HCl solution to form the hydrochloride salt:

Reagents

-

Aminoacetonitrile (NH₂CH₂CN)

-

Methanolic HCl (30–50 wt% HCl, ≤1% H₂O)

Procedure

-

Aminoacetonitrile and methanolic HCl are mixed at 45–50°C for 1–2 hours .

-

The solution is cooled to <5°C , filtered, and centrifuged to obtain the hydrochloride salt.

Key Parameters

Alternative Routes to Acetonitrile Derivatives

While direct synthesis of this compound remains unverified, acetonitrile (CH₃CN) is a well-studied solvent and intermediate. Its industrial production methods provide context for potential hydrochloride formation pathways:

Q & A

Q. What are the common synthetic routes for producing acetonitrile hydrochloride, and how are reaction conditions optimized?

this compound can be synthesized via condensation reactions involving acetonitrile and hydrochloric acid. For example, analogous methods for related compounds (e.g., acetamidine hydrochloride) involve reacting acetonitrile with methanol in the presence of HCl, followed by ammonia addition to stabilize the product . Optimization includes controlling stoichiometric ratios, reaction temperature (e.g., reflux conditions), and purification steps like crystallization in acetonitrile/petroleum ether mixtures. Reaction progress is monitored via TLC or HPLC .

Q. What are the critical considerations for using this compound as a solvent or mobile phase component in HPLC methods?

this compound’s high polarity and miscibility with aqueous buffers make it suitable for reversed-phase HPLC. Key parameters include:

- Mobile phase pH : Adjusted to 3.5–4.6 using phosphate buffers or formic acid to enhance peak resolution .

- Gradient elution : Acetonitrile content (10–95%) is optimized to separate analytes (e.g., pharmaceuticals like levofloxacin or ambroxol hydrochloride) while minimizing run times (<5 minutes) .

- Detection : UV wavelengths (235–306 nm) or MS/MS are employed for sensitive quantification .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors, which may cause dizziness or respiratory irritation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the thermal and chemical stability of this compound under experimental conditions?

Stability studies involve:

- Forced degradation : Expose the compound to heat (e.g., 40–85°C), acid/base hydrolysis, or oxidative stress (H₂O₂) to identify degradation products .

- Analytical monitoring : Use stability-indicating RP-HPLC or UHPLC-TOF-MS to track decomposition (e.g., formation of hydrogen cyanide or nitrogen oxides at high temperatures) .

- Storage conditions : Store at 4°C in airtight containers to prevent moisture absorption and hydrolysis .

Q. What advanced analytical techniques are effective for impurity profiling of this compound?

- UHPLC-TOF-MS : Detects trace impurities (e.g., residual solvents or byproducts) with high mass accuracy. A gradient of 0.1% formic acid and acetonitrile resolves up to 15 related substances .

- Chemometric optimization : Apply factorial designs (e.g., central composite design) to evaluate factors like acetonitrile concentration, buffer pH, and flow rate for robust separation .

- Validation : Follow ICH guidelines for linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. How can Quality by Design (QbD) principles improve method development for this compound analysis?

- Risk assessment : Identify critical method parameters (e.g., mobile phase composition, column temperature) using failure mode effects analysis (FMEA) .

- Design of Experiments (DoE) : Use response surface methodology to optimize retention times and resolution. For example, Derringer’s desirability function balances resolution (>2.0) and run time (<5 minutes) .

- Control strategies : Establish method operable design regions (MODR) to ensure robustness across laboratories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.